molecular formula C14H21Cl2NO B1426523 2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220031-54-8

2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1426523
CAS No.: 1220031-54-8
M. Wt: 290.2 g/mol
InChI Key: QSQXHUVVOQYSJX-UHFFFAOYSA-N
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Description

2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a synthetic organic compound of interest in medicinal chemistry and pharmacological research. The compound features a piperidine ring, a common structural motif in pharmaceuticals, which is substituted with a 2-[(3-chlorobenzyl)oxy]ethyl side chain and is supplied as a hydrochloride salt to enhance stability and solubility. Piperidine derivatives are extensively investigated for their diverse biological activities and their utility as building blocks in synthetic chemistry. While the specific biological profile and mechanism of action for this exact molecule are areas of ongoing research, its structure suggests potential as a key intermediate in the synthesis of more complex molecules. Related piperidine compounds have been studied for various pharmacological effects. For instance, certain substituted piperidine derivatives have demonstrated notable anesthetic activity, with some compounds shown to surpass reference drugs like lidocaine in duration of action . Other research on piperidine-based structures has explored their potential neuroleptic (antipsychotic) activity and their ability to confer protective effects in models of hypobaric hypoxia, significantly extending survival time . The presence of the chlorobenzyl ether moiety in this compound is a functional group that often influences a molecule's lipophilicity and its ability to interact with biological targets, such as enzymes or receptors. This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c15-13-5-3-4-12(10-13)11-17-9-7-14-6-1-2-8-16-14;/h3-5,10,14,16H,1-2,6-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQXHUVVOQYSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOCC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220031-54-8
Record name Piperidine, 2-[2-[(3-chlorophenyl)methoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220031-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 3-chlorobenzyl chloride with ethylene glycol to form 2-(3-chlorobenzyloxy)ethanol. This intermediate is then reacted with piperidine under basic conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and other advanced technologies can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the 3-chlorobenzyl group, where nucleophiles such as thiols or amines replace the chlorine atom, forming new derivatives.

    Hydrolysis: The ethoxyethyl chain can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding alcohol and piperidine derivatives.

Scientific Research Applications

2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antitumor and antimicrobial properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, its antitumor activity could be attributed to the inhibition of key enzymes involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers

  • 4-(2-((3-Chlorobenzyl)oxy)ethyl)piperidine hydrochloride (CAS 1220031-58-2)
    • Key Difference : Chlorobenzyloxyethyl substitution at the 4-position of piperidine vs. the 2-position in the target compound.
    • Impact : Positional isomerism may alter steric interactions and receptor binding, though specific activity data are unavailable .

Halogen-Substituted Analogs

  • 2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride
    • Key Difference : Replacement of 3-chloro with 4-bromo on the benzyl group.
    • Impact : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance lipophilicity and alter binding kinetics .
  • 2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride (CAS 1220016-32-9)
    • Key Difference : 4-iodo substitution; molecular weight increases to 381.68 due to iodine’s mass.
    • Impact : Iodine’s polarizability could improve interactions with aromatic residues in enzymes or receptors .

Substituent Variations

  • 4-[2-(3-Chlorophenyl)ethyl]piperidine hydrochloride Key Difference: Ethyl linker instead of ethoxy, directly attaching the 3-chlorophenyl group to piperidine.
  • Impact: Shorter chain length may limit conformational flexibility, affecting target engagement .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituent LogP* (Predicted) Solubility (mg/mL)*
Target Compound C₁₄H₂₁Cl₂NO 290.23 3-Chlorobenzyloxyethyl ~2.8 ~10 (PBS)
4-(2-((3-Chlorobenzyl)oxy)ethyl)piperidine HCl C₁₄H₂₁Cl₂NO 290.23 4-Chlorobenzyloxyethyl ~2.6 ~12 (PBS)
2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine HCl C₁₄H₂₁BrClNO 334.69 4-Bromobenzyloxyethyl ~3.2 ~8 (PBS)
2-[2-(propan-2-yloxy)ethyl]piperidine HCl C₁₀H₂₂ClNO 207.74 Isopropoxyethyl ~1.5 ~50 (PBS)

*Estimated based on structural analogs .

Biological Activity

2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, identified by the CAS number 1220031-54-8, is a compound that exhibits significant potential in medicinal chemistry. Its structure features a piperidine ring substituted with a 3-chlorobenzyl ether group, which contributes to its unique biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H20ClN·HCl, with a molecular weight of approximately 290.24 g/mol. The presence of the chlorine atom on the benzyl group enhances its reactivity, making it suitable for various chemical transformations and biological interactions.

PropertyValue
Molecular FormulaC16H20ClN·HCl
Molecular Weight290.24 g/mol
CAS Number1220031-54-8
Functional GroupsPiperidine, Ether

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE), similar to other piperidine derivatives. AChE inhibitors are crucial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain.

In Vitro Studies

Research has demonstrated that compounds with similar structures exhibit significant AChE inhibitory activity. For instance, derivatives containing piperidine moieties have shown IC50 values ranging from nanomolar to micromolar concentrations against AChE, indicating potent enzyme inhibition .

Neuroprotective Effects

Studies indicate that this compound may possess neuroprotective properties through its ability to inhibit oxidative stress and apoptosis in neuronal cells. This is supported by findings where related compounds demonstrated protective effects against H2O2-induced cell injury .

Case Studies

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds structurally similar to this compound have been shown to improve cognitive function and reduce amyloid-beta aggregation. These effects are attributed to enhanced cholinergic transmission due to AChE inhibition .
  • Dopaminergic Activity : Other studies have highlighted the affinity of piperidine derivatives for dopamine transporters (DAT), suggesting potential applications in treating Parkinson's disease or other dopaminergic dysfunctions .

Comparative Analysis with Related Compounds

A comparative analysis reveals that while several piperidine derivatives exhibit AChE inhibitory activity, the introduction of the chlorobenzyl ether group in this compound may enhance selectivity and potency.

Compound NameAChE IC50 (nM)Comments
2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidineTBDPotentially high selectivity
N-(3-Chlorobenzyl)piperidine~150Moderate AChE inhibitor
1-(3-Chlorobenzyl)piperidin-4-ol~200Hydroxylated variant with different properties

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research, particularly in neuropharmacology. Future studies should focus on:

  • In Vivo Efficacy : Conducting comprehensive in vivo studies to assess the therapeutic potential and safety profile.
  • Mechanistic Studies : Elucidating the precise mechanisms through which this compound interacts with various neurotransmitter systems.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific targets.

Q & A

Q. What are the key synthetic routes for 2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride?

The synthesis typically involves:

  • Piperidine Intermediate Formation : Hydrogenation of pyridine derivatives (e.g., 3-chloropyridine) using catalysts like Pd/C under H₂ gas .
  • Ethoxylation : Introducing the ethoxy group via nucleophilic substitution, often using ethylene oxide or ethyl bromide under basic conditions .
  • Chlorobenzyl Substitution : Reaction of the ethoxylated piperidine with 3-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) to form the final structure . Reaction conditions (temperature, solvent) must be optimized to avoid side products like over-alkylation .

Q. How is the purity of this compound assessed in research settings?

Purity is validated using:

  • HPLC : Reverse-phase C18 columns with UV detection (e.g., 206–254 nm), comparing retention times against standards .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity and detect impurities (e.g., residual solvents or unreacted intermediates) .
  • Mass Spectrometry (LC/MS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What are the solubility characteristics of this compound?

Piperidine derivatives are generally soluble in polar solvents (e.g., methanol, DMSO) but poorly soluble in water. Conduct solubility tests using graded ethanol/water mixtures (e.g., 10–100% ethanol) to identify optimal solvents for reactions or assays .

Q. How is structural confirmation performed post-synthesis?

  • FTIR : Confirm functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹, aromatic C-Cl at ~750 cm⁻¹) .
  • X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP catalysts to achieve >90% enantiomeric excess (ee) .
  • Chiral Chromatography : Employ chiral columns (e.g., Chiralpak AD-H) for preparative separation of enantiomers .
  • Dynamic Kinetic Resolution : Combine racemization and selective crystallization under controlled pH/temperature .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 4-methoxy or sulfonyl derivatives) to identify critical functional groups affecting activity .
  • Assay Standardization : Control variables like buffer pH, cell line passage number, and incubation time to reduce inter-lab variability .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate structural features with conflicting biological results .

Q. How can degradation products be identified and mitigated?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity, then analyze degradation pathways via LC-MS/MS .
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to formulations to prevent oxidative/hydrolytic degradation .

Q. What advanced techniques characterize its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) to receptors like sigma-1 or serotonin transporters .
  • Cryo-EM : Resolve compound-target complexes at near-atomic resolution to identify binding pockets .

Q. How is batch-to-batch variability minimized in large-scale synthesis?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, temperature) using factorial design to ensure reproducibility .

Methodological Notes

  • Synthesis Optimization : Reflux conditions (e.g., nitroethane as a solvent) improve yield by facilitating azeotropic water removal .
  • Analytical Cross-Validation : Combine HPLC purity data with ¹H NMR integration to quantify impurities below 0.1% .
  • Safety Protocols : Follow OSHA guidelines (29 CFR 1910) for handling acute toxins, including emergency eyewash stations and spill kits .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
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2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

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